Benzyltrimethylammonium bromide

Catalog No.
S568464
CAS No.
5350-41-4
M.F
C10H16BrN
M. Wt
230.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyltrimethylammonium bromide

CAS Number

5350-41-4

Product Name

Benzyltrimethylammonium bromide

IUPAC Name

benzyl(trimethyl)azanium;bromide

Molecular Formula

C10H16BrN

Molecular Weight

230.14 g/mol

InChI

InChI=1S/C10H16N.BrH/c1-11(2,3)9-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H/q+1;/p-1

InChI Key

UUZYBYIOAZTMGC-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CC1=CC=CC=C1.[Br-]

Synonyms

benzyltrimethylammonium, benzyltrimethylammonium acetate, benzyltrimethylammonium bromide, benzyltrimethylammonium butanoate, benzyltrimethylammonium carbonate (2:1), benzyltrimethylammonium chloride, benzyltrimethylammonium formate, benzyltrimethylammonium heptanoate, benzyltrimethylammonium hexafluorophosphate (1-), benzyltrimethylammonium hexanoate, benzyltrimethylammonium hydroxide, benzyltrimethylammonium iodide, benzyltrimethylammonium methoxide, benzyltrimethylammonium nonanoate, benzyltrimethylammonium octanoate, benzyltrimethylammonium pentanoate, benzyltrimethylammonium propanoate

Canonical SMILES

C[N+](C)(C)CC1=CC=CC=C1.[Br-]

Organic Synthesis:

  • Oxidizing agent: BTMAB can act as an oxidizing agent for converting monosubstituted benzylamines into corresponding aldimines in the presence of dimethyl sulfoxide (DMSO) []. This reaction is particularly useful for introducing an imine functional group into organic molecules, which plays a crucial role in various areas of chemistry, including drug discovery and material science.
  • Benzylating reagent: BTMAB can also function as a benzylating reagent in the presence of a nickel catalyst for the benzylation of aryl amide C-H bonds []. This method offers an alternative approach for introducing a benzyl group into aromatic compounds, expanding the toolbox available for organic chemists to modify and functionalize molecules.

Analytical Chemistry:

  • Liquid-liquid extraction: BTMAB finds use in liquid-liquid extraction for separating lead from water samples []. This technique allows researchers to concentrate and isolate lead ions for further analysis, facilitating the detection and quantification of this heavy metal in environmental and other samples.
  • Interaction with biological membranes: BTMAB can interact with the phospholipid bilayers of biological membranes, affecting their structure and function []. This research area explores the potential use of BTMAB as a probe to study membrane dynamics and interactions with various biomolecules, providing insights into cellular processes.

Benzyltrimethylammonium bromide is a quaternary ammonium salt with the chemical formula C10H16NBr\text{C}_{10}\text{H}_{16}\text{N}\cdot \text{Br} and a molecular weight of approximately 230.145 g/mol. It appears as a white to almost white crystalline powder and is highly soluble in water . This compound is commonly used in various

The mechanism of action of BTAB depends on the specific application. Here are two examples:

  • Micelle Formation

    In aqueous solutions, BTAB molecules can aggregate to form micelles. The hydrophobic benzyl groups orient towards the micelle core, while the hydrophilic charged head groups interact with the water molecules. These micelles can solubilize hydrophobic molecules in water, making them useful in various applications like drug delivery and biocatalysis.

  • Antimicrobial Activity

    BTAB exhibits antimicrobial activity against certain bacteria and fungi. The proposed mechanism involves the interaction of the cationic BTAB molecules with the negatively charged cell membranes of microorganisms, leading to disruption and leakage of cellular contents [].

, including:

  • Formation of Ylides: It can react with strong bases to form benzyl ylides, which are useful intermediates in organic synthesis .
  • Phase Transfer Catalysis: In this role, it enhances the reactivity of nucleophiles in reactions involving organic substrates, such as alkyl halides and carbonyl compounds .
  • Halogenation Reactions: The compound can undergo halogenation, particularly when reacted with bromine in solvents like dichloromethane, leading to the formation of other derivatives .

Research indicates that benzyltrimethylammonium bromide exhibits antimicrobial properties, making it effective against various bacterial strains. Its quaternary ammonium structure contributes to its ability to disrupt microbial cell membranes, which is a common mechanism for many disinfectants and antiseptics . Additionally, it has been investigated for its potential in drug delivery systems due to its ability to enhance the solubility of poorly soluble drugs.

Benzyltrimethylammonium bromide can be synthesized through several methods:

  • Direct Quaternization: This method involves reacting benzyl bromide with trimethylamine in a solvent, typically under reflux conditions. The reaction proceeds as follows:
    C6H5CH2Br+N(CH3)3C10H16N+Br\text{C}_6\text{H}_5\text{CH}_2\text{Br}+\text{N}(\text{CH}_3)_3\rightarrow \text{C}_{10}\text{H}_{16}\text{N}^+\cdot \text{Br}^-
  • Salt Metathesis: Benzyltrimethylammonium chloride can be converted to benzyltrimethylammonium bromide by treating it with sodium bromide, resulting in the exchange of chloride for bromide ions .

Benzyltrimethylammonium bromide has various applications across different fields:

  • Chemical Synthesis: It is widely used as a phase transfer catalyst in organic syntheses, facilitating reactions that require the transfer of ions between immiscible phases.
  • Antimicrobial Agent: Its antibacterial properties make it suitable for use in disinfectants and antiseptic formulations.
  • Drug Delivery: The compound is explored for enhancing the bioavailability of pharmaceutical compounds by improving their solubility and absorption characteristics .

Benzyltrimethylammonium bromide belongs to a class of compounds known as quaternary ammonium salts. Here are some similar compounds:

Compound NameChemical FormulaUnique Features
Benzyltrimethylammonium chlorideC₁₀H₁₆N · ClMore stable than bromide; used in similar applications.
Tetrabutylammonium bromideC₁₆H₃₄N · BrLarger alkyl groups; often used in organic synthesis.
Cetyltrimethylammonium bromideC₁₈H₃₉N · BrCommonly used as a surfactant and antimicrobial agent.

Uniqueness of Benzyltrimethylammonium Bromide

Benzyltrimethylammonium bromide is unique due to its balance between hydrophobic (benzyl group) and hydrophilic (quaternary ammonium) characteristics, making it particularly effective in phase transfer catalysis. Its specific combination of properties allows it to enhance reaction rates more effectively than many other quaternary ammonium salts.

X-ray Diffraction Studies

Benzyltrimethylammonium bromide (chemical formula C₁₀H₁₆BrN, molecular weight 230.15 g/mol) is a quaternary ammonium salt that crystallizes in a well-defined crystalline structure [1]. X-ray diffraction studies have revealed that this compound typically forms white to cream-colored crystalline powder with distinctive structural characteristics [1] [2]. The compound features a benzyl group attached to a trimethylammonium cation with a bromide counterion, creating a unique three-dimensional arrangement in the solid state [3].

Crystallographic data from X-ray diffraction studies have shown that benzyltrimethylammonium bromide can form inclusion complexes with other molecules, demonstrating its versatility in crystal engineering [4]. For instance, when complexed with (R)-(+)-1,1′-binaphthalene-2,2′-diol, it crystallizes in the monoclinic space group P21 with unit-cell parameters of a = 10.5345(10) Å, b = 9.90380(10) Å, c = 12.7437(10) Å, α = 90°, β = 104.1165(4)°, γ = 90°, V = 1289.42(2) ų, and Z = 2 [5]. In this complex, the benzyltrimethylammonium bromide molecule serves as a space filler within the cage built by the rigid binaphthalene-diol molecules [5].

The coordination sphere around the nitrogen atom in benzyltrimethylammonium bromide is tetrahedral, with bond lengths and angles generally in good agreement with values found for other trialkylammonium salts [3]. An exception is the N-C-C angle on the methylene group, which often deviates from the tetrahedral value (approximately 115.5°) due to steric factors [3]. The benzyl group maintains planarity with minimal deviation, contributing to the overall stability of the crystal structure [3].

Table 1: Crystallographic Parameters of Benzyltrimethylammonium Bromide in Various Complexes

ParameterValueComplex Type
Space GroupP21With (R)-(+)-1,1′-binaphthalene-2,2′-diol
a (Å)10.5345(10)With (R)-(+)-1,1′-binaphthalene-2,2′-diol
b (Å)9.90380(10)With (R)-(+)-1,1′-binaphthalene-2,2′-diol
c (Å)12.7437(10)With (R)-(+)-1,1′-binaphthalene-2,2′-diol
β (°)104.1165(4)With (R)-(+)-1,1′-binaphthalene-2,2′-diol
Volume (ų)1289.42(2)With (R)-(+)-1,1′-binaphthalene-2,2′-diol
Z2With (R)-(+)-1,1′-binaphthalene-2,2′-diol

Thermal Stability Profiles

Benzyltrimethylammonium bromide exhibits remarkable thermal stability, with a melting point range of 224-234°C as determined by differential scanning calorimetry (DSC) [1] [6]. This high melting point indicates strong intermolecular forces within the crystal lattice, contributing to its stability at elevated temperatures [7]. The thermal stability of benzyltrimethylammonium bromide is slightly higher than its chloride counterpart, which typically melts at 215-218°C [8].

Thermogravimetric analysis (TGA) of benzyltrimethylammonium bromide reveals a single significant weight loss process occurring around its melting point, corresponding to the thermal decomposition of the compound [9]. Unlike some quaternary ammonium salts that show multiple endothermic peaks in differential thermal analysis (DTA), benzyltrimethylammonium bromide typically displays a single sharp endothermic peak at its melting point, indicating a relatively clean melting process without intermediate phase transitions [10].

The thermal stability of benzyltrimethylammonium bromide is influenced by its crystal packing arrangement, where the quaternary ammonium cations and bromide anions form an intricate network of electrostatic interactions . These interactions contribute to the compound's resistance to thermal degradation below its melting point . The decomposition onset temperature (Td) under nitrogen atmosphere is approximately 220-222°C, after which rapid mass loss occurs .

Table 2: Thermal Properties of Benzyltrimethylammonium Bromide

PropertyValueMethod
Melting Point224-234°CDSC
Decomposition Onset220-222°CTGA
Appearance After MeltingDark Brown LiquidVisual Observation
Thermal Stability Relative to Chloride AnalogHigherComparative TGA

Spectroscopic Characterization

¹H NMR and ¹³C NMR Spectral Analysis

The nuclear magnetic resonance (NMR) spectroscopy of benzyltrimethylammonium bromide provides valuable insights into its molecular structure and electronic environment [12]. The ¹H NMR spectrum of benzyltrimethylammonium bromide in deuterated dimethyl sulfoxide (DMSO-d₆) shows characteristic signals that confirm its structure [14].

In the ¹H NMR spectrum, the aromatic protons of the benzyl group appear as a multiplet in the range of 7.5-7.6 ppm, reflecting the typical chemical shift for aromatic protons [14]. The methylene protons (-CH₂-) connecting the benzyl group to the quaternary nitrogen atom resonate as a singlet at approximately 4.7 ppm, with the downfield shift attributed to the deshielding effect of the positively charged nitrogen atom [14]. The nine protons of the three methyl groups attached to the quaternary nitrogen appear as a singlet at around 3.1 ppm, indicating their chemical equivalence in solution [14].

The ¹³C NMR spectrum of benzyltrimethylammonium bromide provides complementary structural information [12]. The aromatic carbon signals appear in the range of 125-140 ppm, with the ipso carbon (directly connected to the methylene group) typically showing a distinctive chemical shift [12]. The methylene carbon resonates at approximately 68-70 ppm, significantly downfield due to the adjacent positively charged nitrogen [12]. The methyl carbons attached to the quaternary nitrogen appear at around 52-53 ppm, consistent with their electronic environment [12].

Table 3: ¹H NMR Chemical Shifts of Benzyltrimethylammonium Bromide in DMSO-d₆

Proton TypeChemical Shift (ppm)MultiplicityIntegration
Aromatic H7.5-7.6Multiplet5H
-CH₂-N⁺-~4.7Singlet2H
-N⁺(CH₃)₃~3.1Singlet9H

Table 4: ¹³C NMR Chemical Shifts of Benzyltrimethylammonium Bromide

Carbon TypeChemical Shift (ppm)
Aromatic C125-140
-CH₂-N⁺-68-70
-N⁺(CH₃)₃52-53

Infrared Vibrational Signatures

The infrared (IR) spectroscopy of benzyltrimethylammonium bromide provides valuable information about its molecular vibrations and functional group characteristics [1]. The IR spectrum of this compound shows several distinctive bands that correspond to specific vibrational modes of its molecular structure [13].

In the high-frequency region, the IR spectrum displays C-H stretching vibrations of the aromatic ring at approximately 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl and methylene groups appear at 2900-3000 cm⁻¹ [13]. The aromatic ring vibrations produce characteristic bands in the fingerprint region, including C=C stretching vibrations at around 1600-1650 cm⁻¹ and 1450-1500 cm⁻¹ [13].

The quaternary ammonium group exhibits distinctive vibrational modes, with C-N stretching vibrations typically appearing at 1200-1250 cm⁻¹ [13]. The methyl deformation vibrations associated with the trimethylammonium group can be observed at approximately 1380-1400 cm⁻¹ [13]. Additionally, the C-H out-of-plane bending vibrations of the monosubstituted benzene ring produce characteristic bands in the 700-750 cm⁻¹ region [13].

The IR spectrum of benzyltrimethylammonium bromide also shows bands associated with the ionic interaction between the quaternary ammonium cation and the bromide anion, although these are typically broad and may overlap with other vibrational modes [13]. The presence of these characteristic IR bands serves as a valuable tool for confirming the identity and purity of benzyltrimethylammonium bromide samples [1].

Table 5: Key Infrared Vibrational Bands of Benzyltrimethylammonium Bromide

Vibrational ModeWavenumber (cm⁻¹)Intensity
Aromatic C-H Stretching3000-3100Medium
Aliphatic C-H Stretching2900-3000Strong
Aromatic C=C Stretching1600-1650Medium
Aromatic C=C Stretching1450-1500Medium
Methyl Deformation1380-1400Medium
C-N Stretching1200-1250Strong
Monosubstituted Benzene Ring700-750Strong

Thermochemical Properties

Enthalpy of Formation

The thermochemical properties of benzyltrimethylammonium bromide provide insights into its energetic stability and reactivity [16]. The enthalpy of formation is a fundamental thermodynamic parameter that quantifies the energy change associated with the formation of a compound from its constituent elements in their standard states [16].

For benzyltrimethylammonium bromide, direct experimental determination of the standard enthalpy of formation (ΔHf°) is challenging due to the complexity of the combustion process for quaternary ammonium salts [16]. However, related thermochemical data can be derived from reaction enthalpy measurements [16]. One significant reaction enthalpy value is associated with the dissociation of benzyltrimethylammonium bromide into hydrogen bromide and the corresponding amine (C₁₀H₁₅N) [16].

The reaction enthalpy (ΔrH°) for the dissociation reaction:
C₁₀H₁₆N·Br = HBr + C₁₀H₁₅N

has been measured as -88 ± 4 kJ/mol in dimethyl sulfoxide solution using calorimetric methods [16]. This negative value indicates that the dissociation process is exothermic in solution, providing insights into the relative stability of the quaternary ammonium salt compared to its dissociation products [16].

The thermochemical properties of benzyltrimethylammonium bromide are influenced by several factors, including the strength of the ionic bond between the quaternary ammonium cation and the bromide anion, as well as the stabilizing effects of the benzyl and trimethyl substituents on the positively charged nitrogen atom [16]. These properties contribute to the overall chemical behavior and reactivity of the compound in various applications [16].

Table 6: Thermochemical Data for Benzyltrimethylammonium Bromide

ParameterValueConditionsMethod
Dissociation Reaction Enthalpy (ΔrH°)-88 ± 4 kJ/molLiquid phase; solvent: DMSOCalorimetric measurement
Melting EnthalpyNot directly reported--
Bond Dissociation Energy (N-C)Not directly reported--

Decomposition Pathways

The thermal decomposition of benzyltrimethylammonium bromide follows specific pathways that are characteristic of quaternary ammonium salts [17]. When heated above its decomposition onset temperature, benzyltrimethylammonium bromide undergoes a series of chemical transformations that ultimately lead to the formation of simpler compounds [17].

The primary decomposition pathway involves the cleavage of the carbon-nitrogen bond between the benzyl group and the quaternary nitrogen atom . This homolytic cleavage generates benzylic radicals and trimethylammonium species, which can further decompose or recombine depending on the reaction conditions . The presence of the bromide counterion can influence the decomposition process through its participation in nucleophilic substitution reactions [17].

Another potential decomposition pathway is the Hofmann elimination, which involves the abstraction of a proton from a carbon adjacent to the quaternary nitrogen by the bromide anion, leading to the formation of an alkene (styrene derivative), trimethylamine, and hydrogen bromide [17]. This elimination reaction becomes more significant at higher temperatures and can compete with the radical decomposition pathway [17].

The decomposition products of benzyltrimethylammonium bromide typically include volatile compounds such as trimethylamine, hydrogen bromide, and various benzyl derivatives [17]. The exact distribution of these products depends on the heating rate, atmosphere (inert or oxidizing), and the presence of other substances that might influence the decomposition process [17].

Understanding the decomposition pathways of benzyltrimethylammonium bromide is essential for predicting its behavior under thermal stress and for designing processes that involve this compound at elevated temperatures [17]. The decomposition characteristics also provide insights into the thermal stability limits of the compound in various applications [17].

Table 7: Major Decomposition Pathways of Benzyltrimethylammonium Bromide

Decomposition PathwayTemperature RangeMajor ProductsMechanism Type
C-N Bond Cleavage>220°CBenzyl radicals, Trimethylammonium speciesHomolytic
Hofmann Elimination>230°CStyrene derivatives, Trimethylamine, HBrElimination
Secondary Decomposition>250°CSmaller fragments (CO, hydrocarbons)Various

Related CAS

14800-24-9 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (11.63%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5350-41-4

Dates

Modify: 2023-08-15

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